A Comprehensive Technical Guide to 2-Formyl-6-methylbenzonitrile: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to 2-Formyl-6-methylbenzonitrile: Properties, Reactivity, and Applications
Introduction
2-Formyl-6-methylbenzonitrile, a bifunctional aromatic compound, stands as a molecule of significant interest for researchers and professionals in synthetic chemistry and drug development. Characterized by the presence of both an electrophilic aldehyde (formyl) group and a cyano (nitrile) moiety ortho to a methyl group on a benzene ring, this molecule offers a unique platform for the construction of complex heterocyclic systems. Its strategic substitution pattern makes it a versatile building block, particularly in the synthesis of pharmaceutical intermediates and novel functional materials.[1]
This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic signature, and chemical reactivity of 2-Formyl-6-methylbenzonitrile. It is designed to equip researchers with the technical insights required to effectively utilize this compound in their synthetic endeavors, from understanding its stability and handling to exploiting its reactivity in complex molecular design.
Molecular Structure and Identifiers
The structural arrangement of 2-Formyl-6-methylbenzonitrile, with its adjacent reactive groups, is key to its synthetic utility. The steric influence of the ortho-methyl group can modulate the reactivity of the neighboring formyl group, a crucial consideration in reaction design.
| Identifier | Value | Source |
| IUPAC Name | 2-Formyl-6-methylbenzonitrile | - |
| CAS Number | 27613-37-2 | [2] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| SMILES | CC1=C(C=CC=C1C=O)C#N | [2] |
| InChI | InChI=1S/C9H7NO/c1-7-4-2-3-5-8(9(7)6-11)10-12/h2-5,10H,1H3 | - |
Physicochemical Properties
While extensive experimental data for 2-Formyl-6-methylbenzonitrile is not widely published, its properties can be reliably predicted based on its structure and comparison with related analogs. The compound is typically supplied as a solid with a purity of 96-98%.[1][2]
| Property | Value / Description | Notes |
| Physical State | Solid | Based on supplier information. |
| Melting Point | No data available | Experimental value not found in public literature. |
| Boiling Point | No data available | Experimental value not found in public literature. |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Expected to have low solubility in water. | Inferred from structural similarity to other benzonitrile derivatives. |
| Storage | Store in an inert atmosphere at 2-8°C. | Recommended by suppliers to maintain stability.[2] |
Spectroscopic Profile: An Interpretive Guide
The definitive identification of 2-Formyl-6-methylbenzonitrile relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectral data, grounded in the principles of NMR and IR spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the presence of the key functional groups.
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~2220-2240 cm⁻¹ (Strong, Sharp): This band is characteristic of the C≡N (nitrile) stretching vibration. Its intensity and sharp nature are definitive for the cyano group.[3]
-
~1690-1710 cm⁻¹ (Strong, Sharp): This absorption corresponds to the C=O (carbonyl) stretch of the aromatic aldehyde (formyl) group. Conjugation with the benzene ring slightly lowers its frequency compared to a saturated aldehyde.[3]
-
~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹ (Medium, Sharp): These two bands arise from the C-H stretch of the aldehyde proton (the aldehydic C-H bond). The appearance of this pair of bands is a classic indicator of a formyl group.[3]
-
~2850-3000 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the methyl group and the aromatic ring.
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (Medium to Weak): These bands are characteristic of C=C stretching vibrations within the aromatic ring.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring.
-
~10.0-10.5 ppm (Singlet, 1H): This downfield signal is characteristic of the aldehyde proton (-CHO). Its significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
-
~7.4-7.8 ppm (Multiplet, 3H): These signals correspond to the protons on the aromatic ring. The exact splitting pattern will depend on the coupling constants between the adjacent protons.
-
~2.5-2.7 ppm (Singlet, 3H): This upfield signal corresponds to the protons of the methyl group (-CH₃). It appears as a singlet as there are no adjacent protons to couple with.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
~190-195 ppm: The signal for the carbonyl carbon of the aldehyde group, which is highly deshielded.[4]
-
~130-145 ppm: Signals for the quaternary carbons of the aromatic ring (the carbons bonded to the -CHO, -CN, and -CH₃ groups).
-
~125-135 ppm: Signals for the carbons of the aromatic ring that are bonded to hydrogen.
-
~115-120 ppm: The signal for the carbon of the nitrile group (-C≡N).
-
~20-25 ppm: The signal for the methyl group carbon.[4]
Reactivity and Synthetic Utility
The synthetic value of 2-Formyl-6-methylbenzonitrile is derived from the orthogonal reactivity of its aldehyde and nitrile functionalities. This bifunctional nature allows for its participation in a variety of transformations, particularly cascade reactions for the rapid assembly of heterocyclic scaffolds.
Core Reactivity Principles:
-
Electrophilic Aldehyde: The formyl group is a classic electrophile, susceptible to nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents (e.g., Grignards).
-
Nucleophilic Nitrile (after activation): While the nitrile group itself is not strongly nucleophilic, its proximity to the aldehyde allows for intramolecular cyclization reactions. Under basic or acidic conditions, the aldehyde can be converted into an intermediate (e.g., an imine or enolate) that can then be trapped by the nitrile group.
-
Cascade Reactions: The molecule is an excellent substrate for domino or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups. This is particularly valuable for synthesizing isoindolinone derivatives, a privileged scaffold in medicinal chemistry.[5][6]
The diagram below illustrates a generalized reaction pathway where 2-formylbenzonitriles react with anilines in an electrochemical cascade to form N-aryl isoindolinones. This showcases the molecule's ability to rapidly build molecular complexity.[6]
Caption: Electrochemical cascade synthesis of isoindolinones.
Illustrative Synthetic Protocol: General Formylation
Disclaimer: This protocol is illustrative and has not been optimized. Appropriate safety precautions must be taken.
-
Dissolution: Dissolve 2-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The reaction mixture typically changes color, indicating the formation of the lithiated species. Stir for 1-2 hours at -78 °C.
-
Formylation: Add a suitable formylating agent, such as anhydrous N-formylpiperidine or dimethylformamide (DMF, >1.5 eq), to the reaction mixture.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Plausible synthesis via ortho-formylation.
Applications in Research and Drug Development
The primary application of 2-Formyl-6-methylbenzonitrile is as a versatile intermediate in organic synthesis.[1] Its ability to generate complex heterocyclic structures makes it valuable in the following areas:
-
Medicinal Chemistry: As a precursor to isoindolinones and related nitrogen-containing heterocycles, which are core structures in many biologically active compounds.[6] The development of novel cascade reactions using this building block enables the rapid generation of compound libraries for high-throughput screening.
-
Materials Science: The rigid, functionalized aromatic structure can be incorporated into larger polymeric or macrocyclic systems for applications in electronics, sensing, or as specialized ligands.
A notable example of a related compound, 2-Formyl-6-methoxybenzonitrile, serves as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease.[7] This highlights the importance of this class of substituted benzonitriles in accessing complex and pharmaceutically relevant targets.
Safety and Handling
While a comprehensive, verified safety data sheet for this specific isomer is not universally available, data from related compounds and supplier information indicate the following hazards:
-
GHS Hazard Statements (Probable):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
-
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical.
Conclusion
2-Formyl-6-methylbenzonitrile is a high-value synthetic intermediate whose utility is rooted in the dual reactivity of its formyl and nitrile groups. While detailed experimental characterization data remains somewhat sparse in public literature, its chemical behavior can be confidently predicted, enabling its effective use in the synthesis of complex molecules. Its primary role as a precursor to heterocyclic systems, particularly isoindolinones, positions it as a key building block for medicinal chemistry and drug discovery programs. Proper handling and an understanding of its reactivity are paramount for any researcher aiming to leverage the synthetic potential of this versatile compound.
References
- 1. 27613-37-2 | 2-formyl-6-methyl-benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Formyl-6-methoxybenzonitrile|CAS 21962-51-6 [benchchem.com]
